2-(1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperidin-3-yl)-1,3-benzoxazole
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Overview
Description
2-(1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperidin-3-yl)-1,3-benzoxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoxazole ring fused with a piperidine and cyclopenta[c]pyridazine moiety, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
The synthesis of 2-(1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperidin-3-yl)-1,3-benzoxazole involves multiple steps, typically starting with the preparation of the cyclopenta[c]pyridazine core. One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-(1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperidin-3-yl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like sodium hydride or organolithium compounds. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperidin-3-yl)-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for 2-(1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperidin-3-yl)-1,3-benzoxazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation .
Comparison with Similar Compounds
Similar compounds to 2-(1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperidin-3-yl)-1,3-benzoxazole include:
6,7-Dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one: An intermediate used in the synthesis of pyridazine derivatives.
3-(Cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine: Known for its potential biological activity.
1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine: Another compound with a similar core structure, used in various research applications.
The uniqueness of this compound lies in its combined structural features, which provide distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(17-11-13-5-3-8-15(13)22-23-17)24-10-4-6-14(12-24)19-21-16-7-1-2-9-18(16)26-19/h1-2,7,9,11,14H,3-6,8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQZQWDSIOJHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN=C3CCCC3=C2)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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